(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is a chiral amine compound characterized by its specific molecular structure and potential applications in organic synthesis and medicinal chemistry. This compound is notable for its fluorinated phenyl group, which enhances its biological activity and interactions within various chemical environments.
This compound can be synthesized from commercially available starting materials, including 4-fluorobenzaldehyde and (S)-2-methylpropan-1-amine. Its synthesis and characterization have been documented in various scientific literature, highlighting its relevance in both academic and industrial settings .
(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is classified as an organic compound, specifically a primary amine. Its systematic name according to the International Union of Pure and Applied Chemistry is (1S)-1-(4-fluorophenyl)-2-methylpropan-1-amine, with the hydrochloride indicating the presence of a hydrochloric acid salt form, which is common for amines to enhance solubility and stability .
The synthesis of (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride typically involves several key steps:
In an industrial context, optimized reaction conditions are employed to maximize yield and purity. Techniques such as continuous flow reactors, precise temperature control, and advanced purification methods like chromatography are often utilized to enhance production efficiency.
The molecular formula of (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride is C10H15ClFN. The compound has a molecular weight of 203.69 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C10H15ClFN |
| Molecular Weight | 203.69 g/mol |
| IUPAC Name | (1S)-1-(4-fluorophenyl)-2-methylpropan-1-amine; hydrochloride |
| InChI | InChI=1S/C10H14FN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H |
| InChI Key | GFLUEYAXNOWLIN-UHFFFAOYSA-N |
| SMILES | CC(C)C(C1=CC=C(C=C1)F)N.Cl |
The structure features a chiral center at the carbon atom connected to the amine group, contributing to its stereochemical properties .
(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions:
The mechanism of action for (S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine in biological systems often involves its interaction with neurotransmitter systems. As a primary amine derivative, it may influence neurotransmitter release or receptor activity, particularly in systems where monoamines are pivotal.
While specific data on its mechanism may vary depending on the context of use (e.g., as a drug or research chemical), compounds with similar structures are known to affect dopaminergic and serotonergic pathways, which are crucial in mood regulation and cognitive functions .
(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride typically appears as a white powder at room temperature.
Key chemical properties include:
| Property | Value |
|---|---|
| Appearance | White powder |
| Storage Temperature | Room Temperature |
The compound exhibits good solubility in water due to its hydrochloride form, making it suitable for various applications in solution-based reactions .
(S)-1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride serves as a valuable building block in organic synthesis. It is used in:
This compound's versatility highlights its importance in both synthetic organic chemistry and medicinal applications .
The compound features a well-defined molecular scaffold characterized by a 4-fluorophenyl ring linked to a branched alkylamine chain. Its hydrochloride salt form has the molecular formula C₁₀H₁₅ClFN and a molecular weight of 203.68–203.69 g/mol [4] [6]. The fluorine atom at the para position of the phenyl ring creates strong electronegativity gradients, influencing electronic distribution and potential binding interactions. The 2-methylpropyl group attached to the chiral center introduces steric bulk, affecting conformational flexibility and molecular packing. Key structural identifiers include:
CC(C)[C@@H](C1=CC=C(C=C1)F)N.Cl (indicating stereochemistry) [6] Table 1: Molecular Properties of (S)-1-(4-Fluorophenyl)-2-Methylpropan-1-Amine Hydrochloride
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₅ClFN | |
| Molecular Weight | 203.69 g/mol | |
| Stereochemical Descriptor | (S)-configuration | [3] |
| Salt Form | Hydrochloride | [4] |
| Storage Conditions | Room Temperature (free base: -20°C) | [3] |
The chiral center at the C₁ position renders the compound enantiomerically distinct. The (S)-configuration is explicitly designated in its IUPAC name and confirmed by stereospecific SMILES strings (e.g., C[C@@H](C1=CC=C(F)C=C1)N) [3] [6]. This spatial arrangement dictates:
This compound emerged as a specialty building block in pharmaceutical research, primarily supplied by fine chemical vendors (e.g., American Elements, BLD Pharm, Arctom Scientific) for drug discovery [3] [6]. Its significance is highlighted by:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 22108-99-2
CAS No.: 20184-94-5